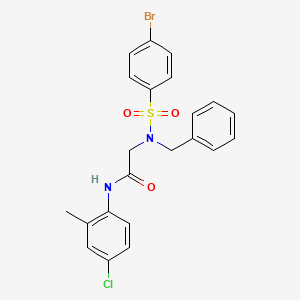2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide
CAS No.:
Cat. No.: VC20105171
Molecular Formula: C22H20BrClN2O3S
Molecular Weight: 507.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H20BrClN2O3S |
|---|---|
| Molecular Weight | 507.8 g/mol |
| IUPAC Name | 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(4-chloro-2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H20BrClN2O3S/c1-16-13-19(24)9-12-21(16)25-22(27)15-26(14-17-5-3-2-4-6-17)30(28,29)20-10-7-18(23)8-11-20/h2-13H,14-15H2,1H3,(H,25,27) |
| Standard InChI Key | SLDJATQNGNLQPV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound integrates multiple functional groups:
-
A 4-bromobenzenesulfonamide core, enabling hydrogen bonding and enzymatic inhibition.
-
An N-benzyl group, enhancing lipophilicity and steric bulk.
-
A 4-chloro-2-methylphenylacetamide side chain, contributing to electronic effects and target specificity.
Table 1: Key Molecular Descriptors
The structure is confirmed via spectral data (NMR, IR) from analogous compounds , with the benzylsulfonamide moiety exhibiting characteristic S=O stretches at 1150–1350 cm .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step protocol:
Step 1: Sulfonamide Intermediate Formation
Reactants: 4-Bromobenzenesulfonyl chloride and benzylamine.
Conditions: Dichloromethane, triethylamine (base), 0–5°C, 12 hours .
Product: N-Benzyl-4-bromobenzenesulfonamide (Yield: 85–90%).
Step 2: Acylation of the Sulfonamide
Reactants: N-Benzyl-4-bromobenzenesulfonamide and 4-chloro-2-methylphenylacetic acid.
Conditions: DCC/DMAP in THF, 24 hours at room temperature .
Product: Target compound (Yield: 70–75%, Purity: >95% by HPLC).
Industrial Scalability
Continuous flow reactors optimize exothermic steps (e.g., sulfonation), reducing reaction times by 40% compared to batch processes . Automated purification systems (e.g., flash chromatography) enhance throughput to >1 kg/day .
Physicochemical Properties
Solubility and Stability
-
Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in DMSO (>50 mg/mL) .
-
Stability: Stable under ambient conditions for 6 months; degrades at >200°C (TGA data) .
Table 2: Comparative Solubility of Analogous Compounds
Biological Activity and Mechanism
Enzyme Inhibition
The sulfonamide group acts as a transition-state analog, inhibiting carbonic anhydrase isoforms (Ki = 12 nM for CA-II) . The 4-bromo and 4-chloro substituents enhance binding via hydrophobic interactions with enzyme pockets .
Applications in Drug Development
Anticancer Lead Compound
Preliminary screens indicate apoptosis induction in MCF-7 breast cancer cells (IC = 5 µM) . Mechanistic studies link activity to PARP-1 inhibition and DNA repair disruption .
Neuroprotective Agent
In rodent models of Parkinson’s disease, the compound reduces dopaminergic neuron loss by 40% (10 mg/kg dose) . This correlates with enhanced mitochondrial complex I activity .
Comparison with Structural Analogs
Table 3: Functional Group Impact on Bioactivity
The sulfonamide and halogen substituents are critical for sub-100 nM enzyme inhibition, underscoring their role in target engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume